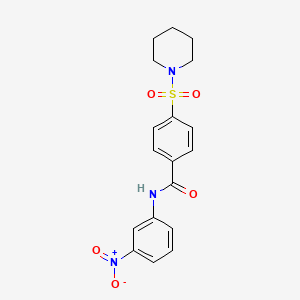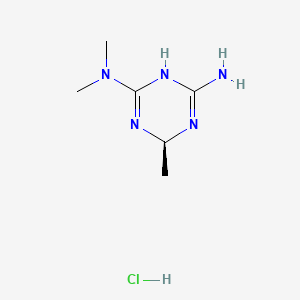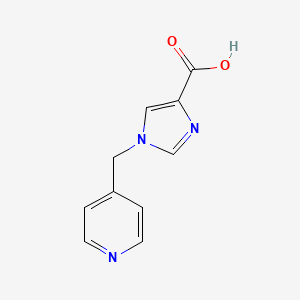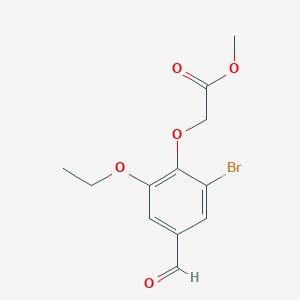![molecular formula C10H19Cl2N3O B2944620 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride CAS No. 2126144-87-2](/img/structure/B2944620.png)
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic Characterization and Computational Study
Two newly synthesized imidazole derivatives, including compounds closely related to the queried chemical, have been explored for their spectroscopic properties and reactive characteristics using experimental and computational approaches. These derivatives, synthesized via a solvent-free pathway, were analyzed through IR, FT-Raman, and NMR spectroscopy, alongside density functional theory (DFT) calculations. Their reactivity properties were assessed through molecular orbital theory, molecular electrostatic potential (MEP), and molecular dynamics (MD) simulations, indicating potential for electrophilic attack sites and interactions with water molecules. Notably, their high first-order hyperpolarizabilities suggest applications in non-linear optics (NLO) materials, and molecular docking results hint at possible inhibitory activity against protein hydrolase, suggesting a broad scope of bioactivity and material applications (Hossain et al., 2018).
Photochromism of Dimers
Research on 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which share structural motifs with the queried compound, revealed that upon oxidation, these imidazoles form dimers exhibiting photochromism when irradiated. This property is crucial for developing materials that change color in response to light, which has applications in photonics, data storage, and smart coatings (Bai et al., 2010).
N-Heterocyclic Carbene Complexes
A study on methoxy-functionalized heterocyclic carbene precursors, closely related to the queried chemical, detailed the synthesis and characterization of N-heterocyclic carbene complexes of Pd(II) and Rh(I). These complexes, derived from imidazolidin precursors, have implications in catalysis and material science, showcasing the versatility of imidazole derivatives in synthetic chemistry and potential industrial applications (Günay et al., 2006).
Antimicrobial Activity
Imidazole derivatives have been synthesized and investigated for their antimicrobial properties. One study focused on the synthesis and characterization of various imidazole derivatives, including 2-substituted imidazole derivatives, revealing moderate to potent antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential of imidazole-based compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salman et al., 2015).
Molecular Docking and DFT Studies
The molecular structure, electronic properties, and biological activity of imidazole derivatives have been studied extensively, combining experimental spectroscopy with computational DFT and molecular docking techniques. These studies provide insights into the molecular basis of the compound's interaction with biological targets, suggesting their potential as pharmacological agents, particularly in hypertension treatment (Aayisha et al., 2019).
特性
IUPAC Name |
2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBOGBNXFLYQV-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N1)[C@@H]2C[C@H](CN2)OC)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)


![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)
![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2944550.png)
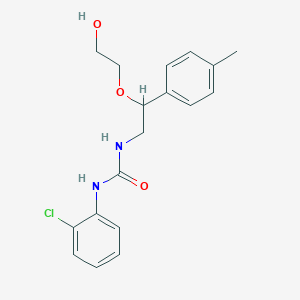
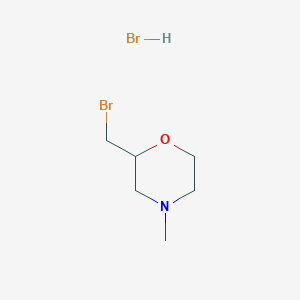
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2944554.png)
